molecular formula C18H13N3O3 B4950171 7-Oxo-7H-5,8,12a-triaza-benzo[c]phenanthrene-2-carboxylic acid ethyl ester

7-Oxo-7H-5,8,12a-triaza-benzo[c]phenanthrene-2-carboxylic acid ethyl ester

Cat. No.: B4950171
M. Wt: 319.3 g/mol
InChI Key: SBLXPEFLJQCJTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Oxo-7H-5,8,12a-triaza-benzo[c]phenanthrene-2-carboxylic acid ethyl ester is a polycyclic heteroaromatic compound featuring a fused benzo[c]phenanthrene core substituted with three nitrogen atoms at positions 5, 8, and 12a, along with an ethyl ester group at position 2 and a ketone moiety at position 5. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., as a kinase inhibitor scaffold) and materials science. The triaza system enhances π-π stacking interactions and solubility in polar solvents, while the ethyl ester group improves bioavailability and serves as a synthetic handle for further derivatization .

Properties

IUPAC Name

ethyl 9-oxo-2,8,12-triazatetracyclo[8.8.0.02,7.013,18]octadeca-1(18),3,5,7,10,12,14,16-octaene-16-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3/c1-2-24-18(23)11-6-7-14-12(9-11)16-13(10-19-14)17(22)20-15-5-3-4-8-21(15)16/h3-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLXPEFLJQCJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=O)N=C4N3C=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxo-7H-5,8,12a-triaza-benzo[c]phenanthrene-2-carboxylic acid ethyl ester typically involves multi-step procedures. One common method includes the generation of intermediate compounds through reactions such as alkylation, cyclization, and esterification. For instance, starting from a suitable precursor, the compound can be synthesized by:

    Alkylation: Introduction of an alkyl group to the precursor.

    Cyclization: Formation of the heterocyclic rings through intramolecular reactions.

    Esterification: Conversion of the carboxylic acid group to its ethyl ester form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

7-Oxo-7H-5,8,12a-triaza-benzo[c]phenanthrene-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 7-Oxo-7H-5,8,12a-triaza-benzo[c]phenanthrene-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis, disruption of cell signaling, or interference with metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s closest analogs include:

  • 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione: This spiro compound from incorporates a benzothiazole moiety and a 7-oxa-9-aza system. Unlike the triaza-benzo[c]phenanthrene derivative, it lacks fused aromaticity, resulting in reduced planarity and altered electronic conjugation. The spiro structure also introduces steric hindrance, limiting its utility in applications requiring flat π-systems .
  • 8-O-Acetylshanzhiside Methyl Ester : A glycosidic ester () with a cyclopenta[c]pyran core. While both compounds feature ester groups, the latter’s carbohydrate-derived structure and hydroxyl-rich scaffold prioritize hydrogen bonding over aromatic interactions, making it more suitable for biological targeting (e.g., anti-inflammatory applications) .

Physicochemical Properties

Property 7-Oxo-7H-5,8,12a-triaza-benzo[c]phenanthrene-2-carboxylic acid ethyl ester 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione 8-O-Acetylshanzhiside Methyl Ester
Aromaticity High (fused triaza system) Low (spiro non-aromatic) None (carbocyclic)
Solubility Moderate (polar aprotic solvents) Low (due to spiro hindrance) High (hydrophilic glycoside)
Functional Groups Ethyl ester, ketone Benzothiazole, amide, ketone Acetyl, hydroxyl, methyl ester
Synthetic Complexity High (multi-step heterocyclic synthesis) Moderate (spiro formation via condensation) Low (natural product derivative)

Research Findings and Gaps

While provides insights into heterocyclic synthesis strategies applicable to the triaza compound, direct data on its biological or material performance remains scarce. Comparative studies with benzothiazole-containing analogs () suggest that nitrogen positioning critically influences bioactivity, but further experimental validation is needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.